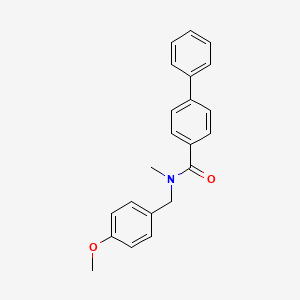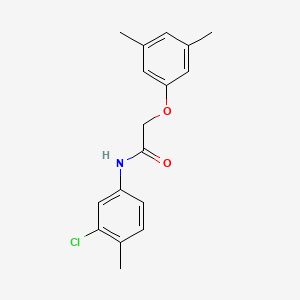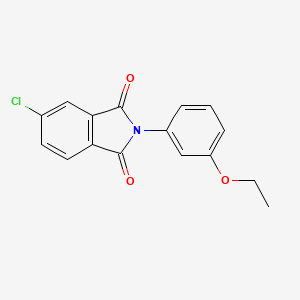![molecular formula C21H19FN6 B12471426 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12471426.png)
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a fluorophenyl group and a pyrazolopyrimidine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving hydrazine derivatives and β-keto esters . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE has been extensively studied for its scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes . For example, it inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the inhibition of the epidermal growth factor receptor (EGFR) and modulation of the nuclear factor-kappa B (NF-κB) pathway.
Vergleich Mit ähnlichen Verbindungen
1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Compounds like 1-(4-METHOXYPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE and 1-(4-CHLOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE share structural similarities.
Uniqueness: The presence of the fluorophenyl group in 1-(2-FLUOROPHENYL)-4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE enhances its biological activity and specificity compared to its analogs.
Eigenschaften
Molekularformel |
C21H19FN6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H19FN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
InChI-Schlüssel |
AHOIVVKRHCTFHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12471346.png)


![N-(2-cyanoethyl)-N-({5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}methyl)methanesulfonamide](/img/structure/B12471352.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B12471368.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12471375.png)
![4-[(2R)-2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl]benzenesulfonamide hydrochloride](/img/structure/B12471378.png)

![2-[Cyclohexyl-(toluene-4-sulfonyl)-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12471385.png)
![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B12471410.png)
![N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12471418.png)

![N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide](/img/structure/B12471421.png)
